Cas no 872696-01-0 (4-ethyl-2-hydrazinyl-1,3-benzothiazole)

4-Ethyl-2-hydrazinyl-1,3-benzothiazole is a heterocyclic compound featuring a benzothiazole core substituted with an ethyl group at the 4-position and a hydrazinyl moiety at the 2-position. This structure imparts reactivity suitable for applications in organic synthesis, particularly as a versatile intermediate in the preparation of pharmaceuticals, agrochemicals, and functional materials. The hydrazinyl group enables condensation reactions, while the benzothiazole scaffold contributes to stability and electronic properties. Its well-defined reactivity profile makes it valuable for constructing complex molecular architectures. The compound is typically handled under controlled conditions due to its sensitivity. Analytical characterization confirms high purity, ensuring reproducibility in synthetic workflows.
4-ethyl-2-hydrazinyl-1,3-benzothiazole structure
872696-01-0 structure
Product name:4-ethyl-2-hydrazinyl-1,3-benzothiazole
CAS No:872696-01-0
MF:C9H11N3S
MW:193.268739938736
MDL:MFCD04448794
CID:992424
PubChem ID:2771027

4-ethyl-2-hydrazinyl-1,3-benzothiazole Chemical and Physical Properties

Names and Identifiers

    • 4-ETHYL-2(3H)-BENZOTHIAZOLONE HYDRAZONE
    • 4-ethyl-2-hydrazinyl-1,3-benzothiazole
    • BB 0246279
    • (4-ethyl-1,3-benzothiazol-2-yl)hydrazine
    • F1908-0002
    • HMS1430F05
    • IFLab1_006413
    • (4-Ethyl-benzothiazol-2-yl)-hydrazine
    • AKOS002391280
    • EN300-237617
    • 4-ethyl-2-hydrazino-1,3-benzothiazole
    • 4-Ethyl-2-hydrazinylbenzothiazole
    • DTXSID701299102
    • 872696-01-0
    • SCHEMBL2139684
    • DB-316562
    • MDL: MFCD04448794
    • Inchi: InChI=1S/C9H11N3S/c1-2-6-4-3-5-7-8(6)11-9(12-10)13-7/h3-5H,2,10H2,1H3,(H,11,12)
    • InChI Key: BNZGZZYSWJVHQS-UHFFFAOYSA-N
    • SMILES: CCC1=C2C(=CC=C1)SC(=N2)NN

Computed Properties

  • Exact Mass: 193.06736854g/mol
  • Monoisotopic Mass: 193.06736854g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 2
  • Complexity: 176
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 79.2Ų
  • XLogP3: 2.7

4-ethyl-2-hydrazinyl-1,3-benzothiazole Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-237617-0.1g
4-ethyl-2-hydrazinyl-1,3-benzothiazole
872696-01-0 95%
0.1g
$640.0 2024-06-19
Life Chemicals
F1908-0002-1g
4-ethyl-2-hydrazinyl-1,3-benzothiazole
872696-01-0 95%
1g
$449.0 2023-09-07
TRC
E254161-1g
4-ethyl-2-hydrazino-1,3-benzothiazole
872696-01-0
1g
$ 365.00 2022-04-29
Enamine
EN300-237617-1g
4-ethyl-2-hydrazinyl-1,3-benzothiazole
872696-01-0
1g
$728.0 2023-09-15
A2B Chem LLC
AV80887-5mg
4-Ethyl-2-hydrazino-1,3-benzothiazole
872696-01-0 95%
5mg
$272.00 2024-04-19
A2B Chem LLC
AV80887-25mg
4-Ethyl-2-hydrazino-1,3-benzothiazole
872696-01-0 95%
25mg
$360.00 2024-04-19
A2B Chem LLC
AV80887-2.5g
4-Ethyl-2-hydrazino-1,3-benzothiazole
872696-01-0 95%
2.5g
$1827.00 2024-04-19
A2B Chem LLC
AV80887-5g
4-Ethyl-2-hydrazino-1,3-benzothiazole
872696-01-0 95%
5g
$2691.00 2024-04-19
Chemenu
CM542184-250mg
4-Ethyl-2-hydrazino-1,3-benzothiazole
872696-01-0 97%
250mg
$*** 2023-05-29
TRC
E254161-100mg
4-ethyl-2-hydrazino-1,3-benzothiazole
872696-01-0
100mg
$ 70.00 2022-04-29

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